N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
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Overview
Description
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound with the molecular formula C24H28N4O. This compound is known for its unique structure, which includes a dimethylamino group, a phenylmethylidene group, and a tetrahydrocarbazolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- N’-{(E)-[4-(dimethoxyphenyl)methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
Uniqueness
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, while the tetrahydrocarbazolyl group contributes to its stability and potential biological activity .
Properties
Molecular Formula |
C24H28N4O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C24H28N4O/c1-27(2)19-13-11-18(12-14-19)17-25-26-24(29)15-16-28-22-9-5-3-7-20(22)21-8-4-6-10-23(21)28/h3,5,7,9,11-14,17H,4,6,8,10,15-16H2,1-2H3,(H,26,29)/b25-17+ |
InChI Key |
SNZJDHUTLRAXNF-KOEQRZSOSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Origin of Product |
United States |
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